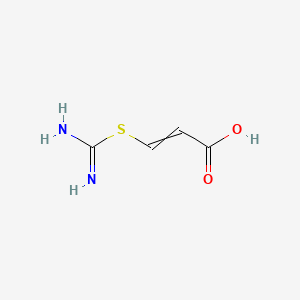![molecular formula C9H15NO10S2 B1213769 [(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate](/img/structure/B1213769.png)
[(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[73002,6]dodecan-9-yl]methyl sulfamate is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sulfamic acid 2,3-o-(1-methylethylidene)-4,5-o-sulfonyl-beta-fructopyranose ester involves several synthetic routes. One common method includes reacting 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose sulfonyl chloride with an amine (RNH2), where R can be hydrogen or a C1 to C4 alkyl group, in a solvent such as ketones, nitriles, esters, or their mixtures .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: [(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include strong alkalis like sodium hydride in DMF, sulfuryl chloride in the presence of pyridine or triethylamine, and chlorosulfonyl isocyanate . Reaction conditions often involve temperatures ranging from -40°C to 25°C.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with sulfuryl chloride can yield chlorosulfate derivatives .
Applications De Recherche Scientifique
[(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate has a wide range of scientific research applications. It is used in the development of pharmaceuticals, particularly as an anticonvulsant and for the treatment of migraines . Additionally, it is studied for its potential use in various industrial processes due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of sulfamic acid 2,3-o-(1-methylethylidene)-4,5-o-sulfonyl-beta-fructopyranose ester involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, it modulates the activity of certain neurotransmitters and ion channels in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other sulfamate derivatives and fructopyranose esters. Examples are 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose sulfamate and methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside .
Uniqueness: What sets sulfamic acid 2,3-o-(1-methylethylidene)-4,5-o-sulfonyl-beta-fructopyranose ester apart is its specific combination of sulfamate and fructopyranose ester functionalities, which confer unique chemical and biological properties .
Propriétés
Formule moléculaire |
C9H15NO10S2 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
[(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate |
InChI |
InChI=1S/C9H15NO10S2/c1-8(2)17-7-6-5(18-22(13,14)19-6)3-15-9(7,20-8)4-16-21(10,11)12/h5-7H,3-4H2,1-2H3,(H2,10,11,12)/t5-,6-,7+,9+/m1/s1 |
Clé InChI |
GGOAQSGCBDRTHT-JAKMQLQISA-N |
SMILES isomérique |
CC1(O[C@H]2[C@H]3[C@@H](CO[C@]2(O1)COS(=O)(=O)N)OS(=O)(=O)O3)C |
SMILES canonique |
CC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OS(=O)(=O)O3)C |
Synonymes |
2,3-O-(isopropylidene)-4,5-O-sulfonyl-beta-D-fructopyranose sulfamte RWJ 37947 RWJ-37947 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1213699.png)






![4a,6a-Dimethyl-9-(methylsulfanyl)-4b,6,6a,7a,8,8a,8b,8c,9,10-decahydro-4aH-spiro[cyclopropa[4,5]cyclopenta[1,2-a]phenanthrene-7,2'-oxolane]-2,5'(5H)-dione](/img/structure/B1213709.png)
